molecular formula C16H13N3O5S B2898685 Methyl 5-(((6-(furan-2-carboxamido)pyridazin-3-yl)thio)methyl)furan-2-carboxylate CAS No. 1021061-50-6

Methyl 5-(((6-(furan-2-carboxamido)pyridazin-3-yl)thio)methyl)furan-2-carboxylate

Cat. No. B2898685
CAS RN: 1021061-50-6
M. Wt: 359.36
InChI Key: FPXVTORPQJSSLT-UHFFFAOYSA-N
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Description

“Methyl 5-(((6-(furan-2-carboxamido)pyridazin-3-yl)thio)methyl)furan-2-carboxylate” is a complex organic compound that contains two furan rings, a pyridazine ring, and a thioether linkage . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Pyridazine is a heterocyclic compound with a six-membered ring containing two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan rings would likely contribute to the planar character of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the furan rings, the pyridazine ring, and the thioether linkage. Furan rings can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and Diels-Alder reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the furan rings could contribute to its aromaticity and potentially its solubility in certain solvents .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. Given the interest in furan-based compounds for the development of bio-based materials , it’s possible that this compound could be explored in that context.

properties

IUPAC Name

methyl 5-[[6-(furan-2-carbonylamino)pyridazin-3-yl]sulfanylmethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O5S/c1-22-16(21)12-5-4-10(24-12)9-25-14-7-6-13(18-19-14)17-15(20)11-3-2-8-23-11/h2-8H,9H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPXVTORPQJSSLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CSC2=NN=C(C=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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